molecular formula C24H28N2O6S2 B383186 methyl 2-{[{[3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}(oxo)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-{[{[3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}(oxo)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B383186
M. Wt: 504.6g/mol
InChI Key: YLFDTACPYRAGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the correct formation of the desired product. Common synthetic routes may include the use of cycloheptathiophene derivatives, which are then subjected to various chemical transformations such as oxidation, reduction, and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions may produce more reduced forms of the compound .

Scientific Research Applications

Dimethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a diagnostic tool.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) include other derivatives of cycloheptathiophene and related structures. Examples include:

  • Dimethyl 2,2’-[(1,2-dioxo-1,2-ethanediyl)diimino]bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
  • Dimethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate)

Uniqueness

The uniqueness of dimethyl 2,2’-[(1,2-dioxoethane-1,2-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H28N2O6S2

Molecular Weight

504.6g/mol

IUPAC Name

methyl 2-[[2-[(3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-2-oxoacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C24H28N2O6S2/c1-31-23(29)17-13-9-5-3-7-11-15(13)33-21(17)25-19(27)20(28)26-22-18(24(30)32-2)14-10-6-4-8-12-16(14)34-22/h3-12H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

YLFDTACPYRAGQE-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OC

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.